molecular formula C14H22OSe B14654252 2-Octanol, 1-(phenylseleno)- CAS No. 52954-45-7

2-Octanol, 1-(phenylseleno)-

Cat. No.: B14654252
CAS No.: 52954-45-7
M. Wt: 285.29 g/mol
InChI Key: SBCFFISWKUZABD-UHFFFAOYSA-N
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Description

2-Octanol, 1-(phenylseleno)- is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of an octane chain, with a phenylseleno group (-SePh) attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octanol, 1-(phenylseleno)- typically involves the reaction of 2-octanol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phenylselenyl chloride. The general reaction scheme is as follows:

2-Octanol+PhSeCl2-Octanol, 1-(phenylseleno)-+HCl\text{2-Octanol} + \text{PhSeCl} \rightarrow \text{2-Octanol, 1-(phenylseleno)-} + \text{HCl} 2-Octanol+PhSeCl→2-Octanol, 1-(phenylseleno)-+HCl

Industrial Production Methods

Industrial production of 2-Octanol, 1-(phenylseleno)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum conversion and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Octanol, 1-(phenylseleno)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylseleno group can be reduced to form a selenide.

    Substitution: The phenylseleno group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as thiols or amines can be used to replace the phenylseleno group.

Major Products Formed

    Oxidation: Formation of 2-octanone or 2-octanal.

    Reduction: Formation of 2-octanol, 1-(phenylseleno)- selenide.

    Substitution: Formation of 2-octanol derivatives with various functional groups.

Scientific Research Applications

2-Octanol, 1-(phenylseleno)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoselenium compounds.

    Biology: Studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Octanol, 1-(phenylseleno)- involves its interaction with various molecular targets and pathways. The phenylseleno group can undergo redox reactions, influencing the oxidative state of biological systems. This can lead to the modulation of cellular signaling pathways, enzyme activities, and gene expression. The hydroxyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Octanol: Lacks the phenylseleno group, making it less reactive in certain chemical reactions.

    1-Octanol: Has the hydroxyl group on the first carbon, leading to different chemical properties and reactivity.

    Phenylselenol: Contains the phenylseleno group but lacks the octanol backbone.

Uniqueness

2-Octanol, 1-(phenylseleno)- is unique due to the presence of both the hydroxyl and phenylseleno groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

52954-45-7

Molecular Formula

C14H22OSe

Molecular Weight

285.29 g/mol

IUPAC Name

1-phenylselanyloctan-2-ol

InChI

InChI=1S/C14H22OSe/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3

InChI Key

SBCFFISWKUZABD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C[Se]C1=CC=CC=C1)O

Origin of Product

United States

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